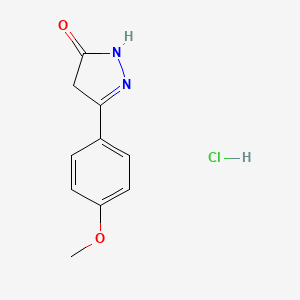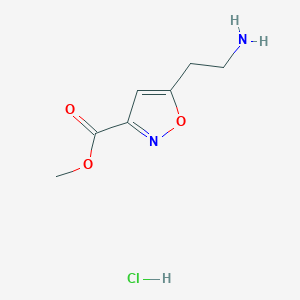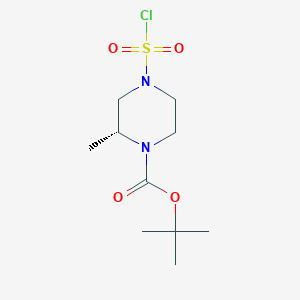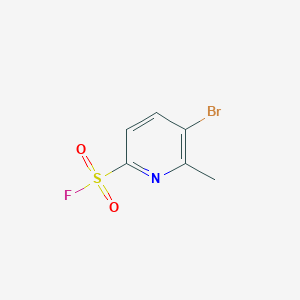![molecular formula C8H9FN2OS2 B6602980 [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea CAS No. 2174000-37-2](/img/structure/B6602980.png)
[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea, abbreviated as [(4-FPMOS)T], is a novel thiourea-based compound that has been widely studied for its potential applications in scientific research. It is an organosulfur compound that belongs to the family of thiourea derivatives and is composed of a 4-fluorophenyl group and a methyloxo-lambda6-sulfanylidene group. This compound has been extensively studied due to its interesting biological properties and potential applications in the field of biomedical research.
作用機序
The mechanism of action of [(4-FPMOS)T] is not fully understood. However, it is believed that the compound binds to the enzyme thioredoxin reductase, which is involved in the reduction of thioredoxin. This binding leads to the inhibition of the enzyme, which in turn leads to the inhibition of various biochemical processes, such as DNA synthesis and protein synthesis. Additionally, the compound has been found to inhibit the activity of other enzymes, such as glutathione reductase and cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(4-FPMOS)T] have been studied in various laboratory experiments. It has been found to inhibit the activity of various enzymes, such as thioredoxin reductase, glutathione reductase, and cytochrome P450. Additionally, it has been found to inhibit the growth of various cancer cell lines, such as breast cancer, colon cancer, and lung cancer. It has also been found to reduce the levels of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
実験室実験の利点と制限
The compound [(4-FPMOS)T] has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. Additionally, it is stable and can be stored for long periods of time without significant degradation. Furthermore, it has been found to be non-toxic and does not cause any adverse effects when used in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the compound [(4-FPMOS)T]. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-cancer agent or an anti-inflammatory agent. Furthermore, further research could be conducted to explore its potential use in drug delivery systems. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis reactions.
合成法
The synthesis of [(4-FPMOS)T] has been reported by several research groups. The most common method is the reaction between 4-fluorophenyl isothiocyanate and methyloxo-lambda6-sulfanylidene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields the desired compound in a yield of approximately 80%. The reaction can be conducted at room temperature or slightly elevated temperatures.
科学的研究の応用
The compound [(4-FPMOS)T] has been used in various scientific research applications. It has been used as a model compound to study the mechanism of action of thiourea-based compounds. It has also been used to study the biochemical and physiological effects of thiourea-based compounds. Additionally, it has been used as a model compound to study the pharmacological properties of thiourea-based compounds. It has also been used in laboratory experiments to study the toxicity of thiourea-based compounds.
特性
IUPAC Name |
[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2OS2/c1-14(12,11-8(10)13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQBRDKCANZKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=S)N)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)







![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
